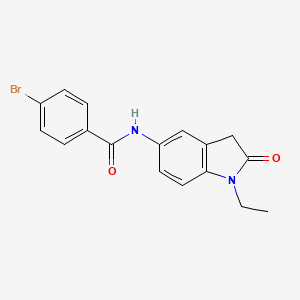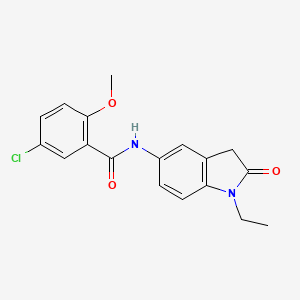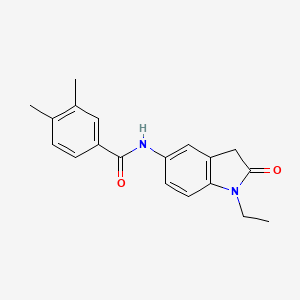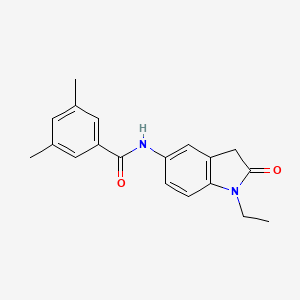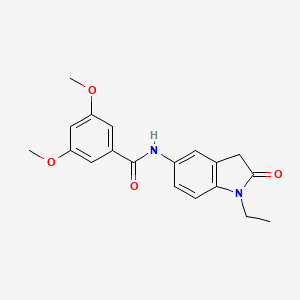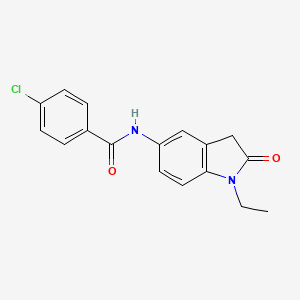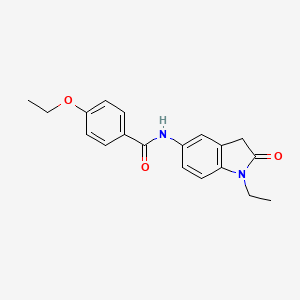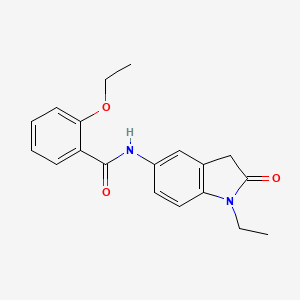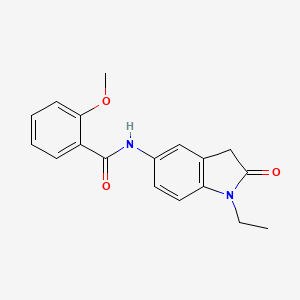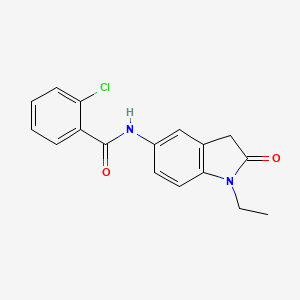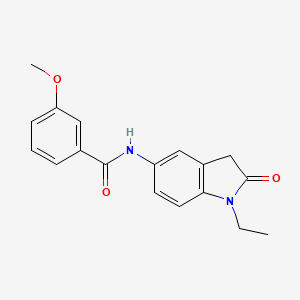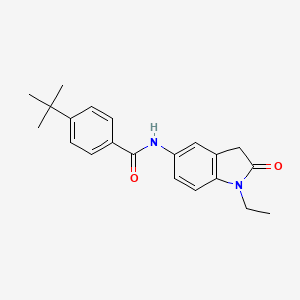
4-tert-butyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-tert-butyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide” is an organic compound containing an indole ring, which is a prevalent moiety in many natural products and drugs . The indole ring is substituted with a tert-butyl group at the 4-position and an amide group at the N-position .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized starting from commercially available materials . For example, tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole .Aplicaciones Científicas De Investigación
4-tert-butyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has been studied for its potential applications in the field of chemistry. It has been used as a starting material for the synthesis of various heterocyclic compounds, including indole derivatives. In addition, this compound has been studied for its potential biological activities. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties, and has been studied for its potential applications in the development of new drugs.
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes that result in their broad-spectrum biological activities . The exact interaction and resulting changes would depend on the specific target and the biological activity being exhibited.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways would depend on the specific biological activity being exhibited.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that this compound would have a wide range of molecular and cellular effects depending on the specific biological activity being exhibited.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-tert-butyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide in laboratory experiments include its availability in a variety of forms (e.g. powder, solution, and solid), its low cost, and its high solubility in various organic solvents. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation.
The main limitation of using this compound in laboratory experiments is its potential toxicity. This compound is known to be toxic to humans and animals, and should be handled with care. Additionally, this compound is a highly reactive compound and can react with other compounds, leading to the formation of potentially toxic byproducts.
Direcciones Futuras
1. Further research into the mechanism of action of 4-tert-butyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide and its potential applications in the development of new drugs.
2. Investigation of the potential therapeutic applications of this compound, such as its use as an anti-inflammatory, anti-cancer, or anti-bacterial agent.
3. Development of new synthetic methods for the production of this compound.
4. Exploration of the potential toxicity of this compound and the development of safe handling procedures.
5. Design of novel compounds based on the structure of this compound for use in drug discovery and development.
6. Investigation of the potential interactions between this compound and other compounds, such as proteins and enzymes.
7. Evaluation of the potential use of this compound in the synthesis of other heterocyclic compounds.
8. Investigation of the potential use of this compound in the synthesis of other organic compounds.
9. Exploration of the potential applications of this compound in the field of catalysis.
10. Investigation of the potential use of this compound in the synthesis of polymers.
Métodos De Síntesis
4-tert-butyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can be synthesized via an intramolecular cyclization reaction of a suitable precursor. The reaction is typically carried out in a solvent such as dimethylformamide (DMF), in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction is typically carried out at room temperature, and the product can be isolated by filtration or by precipitation.
Safety and Hazards
Propiedades
IUPAC Name |
4-tert-butyl-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-5-23-18-11-10-17(12-15(18)13-19(23)24)22-20(25)14-6-8-16(9-7-14)21(2,3)4/h6-12H,5,13H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCLMZSPWDCHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}sulfonyl)phenyl]acetamide](/img/structure/B6571869.png)
![3-ethyl-8-(2,3,4-trimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571880.png)
![8-{[1,1'-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571891.png)
